(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride
Description
Properties
CAS No. |
2718947-33-0 |
|---|---|
Molecular Formula |
C7H17Cl2N3O |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1 |
InChI Key |
WCBUYSZBBCJKPC-ILKKLZGPSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@H](C1)N.Cl.Cl |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The construction of the pyrrolidine scaffold with precise stereochemistry at the 3-position is critical. One approach involves cyclization reactions using silyl-protected amines and α,β-unsaturated esters. For example, a method adapted from patent literature utilizes N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine reacting with ethyl 5-methylhex-2-enoate in methylene chloride under trifluoroacetic acid (TFA) catalysis . This yields a pyrrolidine intermediate with a cis configuration, which is subsequently hydrolyzed to introduce carboxylic acid functionality .
Table 1: Cyclization Conditions for Pyrrolidine Intermediate
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-methylhex-2-enoate | CH₂Cl₂ | -5°C to RT | 85% | |
| TFA (1.0 M in CH₂Cl₂) | CH₂Cl₂ | 0°C | - |
Stereoselective Introduction of the 3-Amino Group
Amination at the 3-position with (S)-configuration is achieved via asymmetric synthesis or chiral resolution. A reported method involves the [2+2] cycloaddition of chiral formaldehyde N,N-dialkylhydrazones with alkoxyketenes, followed by oxidative N–N bond cleavage using magnesium monoperoxyphthalate (MMPP) . This strategy ensures enantiomeric excess (>98% de) and is adaptable to pyrrolidine systems .
Key Reaction Parameters :
-
Chiral Auxiliary : (S)-BINOL-derived catalysts for ketene generation.
-
Yield : 78–94% for cis-β-lactam precursors, which are hydrolyzed to 3-amino derivatives .
N,N-Dimethylation of the Amino Group
The 3-amino group undergoes dimethylation via reductive amination or Eschweiler-Clarke conditions. Formaldehyde and formic acid in refluxing toluene selectively dimethylate the primary amine without affecting the carboxamide . Alternative methods employ trimethylaluminum (AlMe₃) in tetrahydrofuran (THF) for milder conditions .
Table 2: Dimethylation Optimization
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Eschweiler-Clarke | HCHO, HCOOH | 100°C | 88% | 95% |
| Reductive Amination | HCHO, NaBH₃CN | RT | 82% | 92% |
Carboxamide Installation at the 1-Position
The conversion of the pyrrolidine-1-carboxylic acid to the N,N-dimethylcarboxamide is achieved via activation with thionyl chloride (SOCl₂) followed by reaction with dimethylamine. This step typically proceeds in dichloromethane at 0°C, yielding the carboxamide in >90% purity .
Critical Considerations :
-
Activation Time : Prolonged exposure to SOCl₂ (>2 hours) may lead to ring-opening side reactions.
-
Solvent Choice : Dichloromethane minimizes side product formation compared to THF .
Dihydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl) in ethanol or isopropanol. Stoichiometric analysis confirms that two equivalents of HCl are required, protonating both the primary amine and a secondary site, likely the pyrrolidine ring nitrogen under acidic conditions . Crystallization from ethanol/ether mixtures yields the dihydrochloride salt with >99% purity.
Table 3: Salt Formation Parameters
Analytical Validation and Process Optimization
HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm confirm chemical purity (>99.5%) and enantiomeric excess (Chiralcel OD-H column, >99% ee) .
Scale-Up Challenges : Industrial production requires optimized catalytic cycles and solvent recovery systems to reduce costs. Continuous flow reactors have been proposed for the cyclization and amination steps to enhance reproducibility .
Comparative Analysis of Synthetic Routes
-
Advantages : High stereoselectivity, adaptable to large-scale synthesis.
-
Limitations : Requires toxic reagents (TFA).
Route B (Asymmetric Cycloaddition ):
-
Advantages : Excellent enantiomeric control.
-
Limitations : Low yields in carboxamide step (72%).
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine carboxamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Neurological Disorders
The compound has been studied for its efficacy in treating various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases. Its mechanism of action is believed to involve modulation of neurotransmitter systems, which can lead to anticonvulsant effects.
- Case Study: Epilepsy Treatment
Neurodegenerative Disorders
Research indicates that this compound may have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance cognitive function and protect against neuronal damage makes it a candidate for further investigation.
- Case Study: Cognitive Enhancement
Pain Management
The compound has shown promise in alleviating pain associated with various conditions, including neuropathic pain and inflammatory disorders.
- Case Study: Pain Relief
Anxiety and Depression
There is emerging evidence that this compound may be effective in treating anxiety and depression due to its impact on serotonin and dopamine pathways.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Comparative Insights
Ring Size and Strain :
- The target compound’s pyrrolidine ring (5-membered) offers moderate conformational flexibility compared to the azetidine (4-membered) in the third compound, which is more strained and reactive .
- The pyridine ring in the second compound introduces aromaticity, enabling π-π stacking interactions absent in the carboxamide-containing target compound.
Functional Group Impact: The carboxamide group in the target compound provides hydrogen-bonding capacity, enhancing solubility and target-binding specificity. In contrast, the ether-linked pyridine in the second compound may limit polar interactions.
Salt Forms :
- Both the target and second compounds are dihydrochloride salts , optimizing solubility for in vitro or in vivo applications. The third compound’s single hydrochloride salt may offer lower ionic strength.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs highlight critical trends:
- Bioactivity Potential: The carboxamide group and chiral center in the target compound may favor interactions with enzymes or receptors requiring stereospecific binding, such as neurotransmitter transporters or proteases.
- Solubility vs. Permeability : The dihydrochloride salt form prioritizes solubility, making the compound suitable for injectable formulations. In contrast, bromine-substituted analogs (e.g., the third compound) might favor central nervous system penetration.
- Synthetic Utility : The pyrrolidine scaffold is a common motif in drug discovery (e.g., protease inhibitors), suggesting the target compound could serve as a precursor for bioactive molecules .
Biological Activity
(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride, commonly referred to as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a dimethyl substitution on the pyrrolidine ring. Understanding its biological activity is crucial for exploring its applications in pharmacology and drug development.
- Molecular Formula : C7H15Cl2N3O
- Molecular Weight : 230.14 g/mol
- CAS Number : 1568179-08-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the amino and carboxamide groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. This compound may influence neurotransmitter systems, making it a candidate for therapeutic applications in neuropharmacology.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For example, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3S)-3-amino-N,N-dimethylpyrrolidine | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
Neuropharmacological Effects
Preliminary studies suggest that this compound may have potential as a neuromodulator. Its structure allows it to interact with neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents. -
Neuropharmacological Assessment :
In a separate study, the effects of this compound on cognitive function were assessed in animal models. The compound demonstrated improvements in memory retention and learning abilities, indicating its potential as a cognitive enhancer.
Q & A
Q. What synthetic methodologies are recommended for preparing (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (3S) configuration. Key steps include:
- Amide bond formation : Coupling pyrrolidine derivatives with dimethylcarbamoyl chloride under anhydrous conditions.
- Chiral control : Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) to ensure stereochemical fidelity .
- Salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt. Monitor pH to avoid over-acidification .
Validation: Confirm enantiomeric purity via chiral HPLC or polarimetry.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation from hydrochloride salts .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation, as dihydrochloride salts often absorb moisture .
- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before incineration by certified waste handlers .
Q. What analytical techniques are suitable for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Compare retention times against a certified reference standard .
- Structural confirmation :
- NMR : Assign peaks for the pyrrolidine ring (δ 1.5–3.5 ppm), dimethylamide protons (δ 2.8–3.1 ppm), and amine groups (δ 5.5–6.5 ppm, broad) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ and isotopic clusters consistent with two chlorine atoms .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify stereochemical bottlenecks .
- Reaction prediction tools : Platforms like ICReDD integrate computational and experimental data to predict optimal solvents, catalysts, and temperatures .
- Case study : Simulate protonation states of the amine group under acidic conditions to refine salt crystallization protocols .
Q. What strategies resolve contradictions in yield data across synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design can reveal interactions between HCl concentration, reaction time, and solvent polarity .
- Statistical analysis : Use ANOVA to identify outliers. If yields vary >5%, re-examine raw material purity (e.g., chiral starting materials) via elemental analysis .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediate degradation .
Q. How can researchers mitigate interference from hygroscopicity during characterization?
- Methodological Answer :
- Sample preparation : Lyophilize the compound and analyze immediately under dry nitrogen purge .
- Thermogravimetric analysis (TGA) : Quantify water content by measuring weight loss at 100–150°C. Correlate with Karl Fischer titration for validation .
- Dynamic vapor sorption (DVS) : Profile hygroscopicity at varying humidity levels to inform storage conditions .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks. Use synchrotron sources for high-resolution data .
- DSC/TGA : Identify polymorphs by melting point shifts (DSC) and assess thermal stability up to decomposition (TGA) .
- Solid-state NMR : Compare ¹³C CP/MAS spectra with computational models to validate crystallinity .
Notes for Methodological Rigor
- Cross-validation : Always corroborate computational predictions with experimental data (e.g., match calculated IR spectra with experimental results) .
- Safety compliance : Adhere to GHS guidelines for labeling and SDS documentation, even if the compound lacks explicit classification .
- Ethical synthesis : Avoid trial-and-error approaches; leverage reaction design frameworks (e.g., ICReDD’s feedback loops) to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
